

Check Availability & Pricing

# "Elacestrant S enantiomer dihydrochloride" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Elacestrant S enantiomer
dihydrochloride

Cat. No.:

B2734308

Get Quote

# Elacestrant S Enantiomer Dihydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Elacestrant, approved under the brand name Orserdu, is a pioneering oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] As a non-steroidal small molecule, Elacestrant functions as an estrogen receptor antagonist, binding to and inducing the degradation of the estrogen receptor alpha (ER $\alpha$ ).[1] The active pharmaceutical ingredient is the R-enantiomer. This technical guide focuses on the lesser-known S-enantiomer of Elacestrant dihydrochloride, providing a detailed overview of its chemical structure, properties, and relationship to the active R-enantiomer.

# **Chemical Structure and Properties**

Elacestrant and its S-enantiomer are chiral molecules, identical in composition and connectivity but differing in the three-dimensional arrangement of their atoms. The S-enantiomer is characterized as having low biological activity compared to the R-enantiomer (Elacestrant).[2] [3][4][5]



Table 1: Chemical Identification of Elacestrant Enantiomers

| Identifier        | Elacestrant S Enantiomer<br>Dihydrochloride                                                                                             | Elacestrant (R-enantiomer)<br>Dihydrochloride                                                                                           |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (6S)-6-[2-(Ethyl{4-[2-<br>(ethylamino)ethyl]benzyl}amino<br>)-4-methoxyphenyl]-5,6,7,8-<br>tetrahydronaphthalen-2-ol<br>dihydrochloride | (6R)-6-[2-(Ethyl{4-[2-<br>(ethylamino)ethyl]benzyl}amino<br>)-4-methoxyphenyl]-5,6,7,8-<br>tetrahydronaphthalen-2-ol<br>dihydrochloride |  |
| CAS Number        | 2309762-30-7[4]                                                                                                                         | 1349723-93-8                                                                                                                            |  |
| Molecular Formula | C30H40Cl2N2O2[6]                                                                                                                        | C30H40Cl2N2O2                                                                                                                           |  |
| Molecular Weight  | 531.56 g/mol [6]                                                                                                                        | 531.56 g/mol                                                                                                                            |  |
| Canonical SMILES  | CCNCCC1=CC=C(C=C1)CN(<br>CC)C2=C(C=CC(=C2)OC)<br>[C@H]3CCC4=C(C3)C=CC(=<br>C4)O.Cl.Cl                                                   | CCNCCC1=CC=C(C=C1)CN(<br>CC)C2=C(C=CC(=C2)OC)<br>[C@@H]3CCC4=C(C3)C=CC(<br>=C4)O.Cl.Cl                                                  |  |

Table 2: Physicochemical Properties of Elacestrant (R-enantiomer)

Note: While specific experimental data for the S-enantiomer is not widely available, most physicochemical properties, with the exception of optical rotation, are expected to be identical to the R-enantiomer.

| Value             | Reference                        |
|-------------------|----------------------------------|
| 9.8               | [7]                              |
| 6.8               | [7]                              |
| 3.6               | [7]                              |
| 33 mg/mL          | [7]                              |
| ~0.01 mg/mL       | [7]                              |
| Approximately 10% | [7]                              |
|                   | 9.8 6.8 3.6 33 mg/mL ~0.01 mg/mL |



## **Mechanism of Action: The Role of Chirality**

Elacestrant exerts its therapeutic effect by binding to ER $\alpha$  and inducing its degradation through the proteasomal pathway. This leads to a reduction in ER $\alpha$  levels within cancer cells, thereby inhibiting estrogen-driven tumor growth. The stereochemistry of the molecule is critical for its biological activity. The R-enantiomer possesses high affinity for ER $\alpha$ , while the S-enantiomer is reported to have low activity.



Click to download full resolution via product page

**Figure 1.** Enantiomer-specific interaction with  $ER\alpha$ .

The diagram above illustrates the differential activity of the Elacestrant enantiomers. The Renantiomer effectively binds to  $ER\alpha$ , leading to its degradation and subsequent inhibition of tumor growth. In contrast, the S-enantiomer's interaction with  $ER\alpha$  is significantly weaker, resulting in minimal biological effect.





Click to download full resolution via product page

Figure 2. Elacestrant's signaling pathway.



Check Availability & Pricing

## **Pharmacological and Pharmacokinetic Properties**

The pharmacological activity of Elacestrant is primarily attributed to the R-enantiomer. In vitro studies have demonstrated its potent binding to  $ER\alpha$  and its ability to induce receptor degradation.

Table 3: In Vitro Activity of Elacestrant (R-enantiomer)

| Parameter                               | Value  | Cell Line/Assay   | Reference |
|-----------------------------------------|--------|-------------------|-----------|
| IC <sub>50</sub> for ERα                | 48 nM  | ERR binding assay | [2][3][4] |
| IC50 for ERβ                            | 870 nM | ERR binding assay | [2][3][4] |
| EC <sub>50</sub> for ERα<br>Degradation | 0.6 nM | MCF-7 cells       | [7]       |

Table 4: Pharmacokinetic Properties of Elacestrant (R-enantiomer)

| Parameter                        | Value                                                        | Condition           | Reference |
|----------------------------------|--------------------------------------------------------------|---------------------|-----------|
| Time to Peak (T <sub>max</sub> ) | 1.6 - 3.3 hours                                              | Oral administration | [7]       |
| Plasma Protein<br>Binding        | >99%                                                         | -                   | [7]       |
| Metabolism                       | Primarily by CYP3A4;<br>minor roles for<br>CYP2A6 and CYP2C9 | Hepatic             | [7]       |
| Elimination Half-life (t1/2)     | 30 - 50 hours                                                | -                   | [7]       |
| Excretion                        | Primarily in feces                                           | -                   | [7]       |

# **Experimental Protocols Synthesis and Chiral Separation**

### Foundational & Exploratory





The synthesis of Elacestrant involves a multi-step process, with a key step being the establishment of the chiral center. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

A recent publication outlines a gram-scale synthesis of (+)-Elacestrant utilizing an iridium-catalyzed dynamic kinetic asymmetric hydrogenation of an  $\alpha$ -substituted tetralone intermediate, achieving high yield and excellent stereoselectivity.[8] Another approach involves the chiral separation of a racemic intermediate using a chiral resolving agent, such as (-)-cinchonidine, followed by further synthetic transformations.[1] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for the analytical and preparative separation of enantiomers.[9][10]

## **ERα Binding Assay**

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to  $ER\alpha$ .

#### Protocol Outline:

- Preparation of ERα: Rat uterine cytosol or recombinant human ERα can be used as the source of the receptor.
- Incubation: A constant concentration of a radiolabeled estrogen, such as <sup>3</sup>H-estradiol, is incubated with the ERα preparation in the presence of varying concentrations of the test compound (e.g., Elacestrant S enantiomer).
- Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
- Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.



## Western Blot for ERα Degradation

Western blotting is used to quantify the degradation of  $\text{ER}\alpha$  in response to treatment with a SERD.

#### Protocol Outline:

- Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and treated with various concentrations of the test compound for a specified duration.
- Cell Lysis: The cells are lysed to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
- Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.
- Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.





Click to download full resolution via product page

**Figure 3.** Western blot workflow for ER $\alpha$  degradation.



## **UPLC-MS/MS** Analysis

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Elacestrant in biological matrices.

#### Protocol Outline:

- Sample Preparation: Biological samples (e.g., plasma) are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard (e.g., deuterated Elacestrant) is added.
- Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is used to separate the analyte from other components.
- Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The analyte is ionized (typically by electrospray ionization), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for both the analyte and the internal standard.
- Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

## Conclusion

**Elacestrant S enantiomer dihydrochloride** is the stereoisomer of the active pharmaceutical ingredient, Elacestrant. While possessing nearly identical physicochemical properties, its biological activity is significantly lower due to a weaker interaction with the target protein, ERα. This underscores the critical role of stereochemistry in drug design and function. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and biological evaluation of both enantiomers, which is essential for comprehensive drug development and quality control. Further research into the specific pharmacological profile of the S-enantiomer could provide deeper insights into the structure-activity relationship of this important class of SERDs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. bocsci.com [bocsci.com]
- 7. Pharmacology and Pharmacokinetics of Elacestrant PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018– 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. ["Elacestrant S enantiomer dihydrochloride" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2734308#elacestrant-s-enantiomer-dihydrochloridechemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com